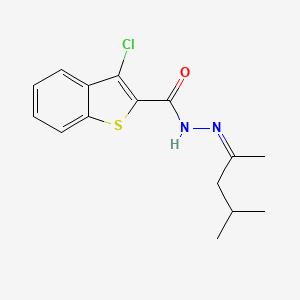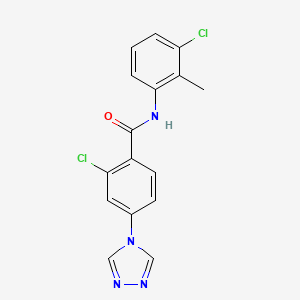![molecular formula C13H24N2O3 B5489412 4-(tetrahydro-2H-pyran-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5489412.png)
4-(tetrahydro-2H-pyran-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tetrahydro-2H-pyran-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It is a spirocyclic compound that contains two oxygen atoms and one nitrogen atom in its structure.6]dodecane.
Mecanismo De Acción
The mechanism of action of 4-(tetrahydro-2H-pyran-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane is not fully understood. However, it is believed to interact with biological molecules, such as enzymes and receptors, through hydrogen bonding and other non-covalent interactions. This interaction may lead to changes in the biological activity of the molecules, resulting in the observed effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(tetrahydro-2H-pyran-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane exhibits antibacterial, antifungal, and anticancer activities. It has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, it has been shown to induce apoptosis in cancer cells, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(tetrahydro-2H-pyran-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane in lab experiments include its high purity and stability, as well as its potential applications in various fields. However, the limitations include its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 4-(tetrahydro-2H-pyran-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane. Some of these directions include:
1. Further studies on the mechanism of action of the compound, including its interactions with biological molecules and its effects on cellular processes.
2. Exploration of the potential applications of the compound in drug discovery, particularly in the development of new antibacterial, antifungal, and anticancer agents.
3. Investigation of the potential of the compound in materials science, including its ability to form self-assembled monolayers and thin films.
4. Development of new synthetic methods for the compound that are more efficient and cost-effective.
5. Evaluation of the toxicity and safety of the compound in vivo, to determine its potential for use in human applications.
In conclusion, 4-(tetrahydro-2H-pyran-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane is a spirocyclic compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method has been optimized to obtain high yields and purity, and it has been shown to exhibit antibacterial, antifungal, and anticancer activities. Further studies are needed to fully understand its mechanism of action and explore its potential applications in drug discovery, materials science, and catalysis.
Métodos De Síntesis
The synthesis of 4-(tetrahydro-2H-pyran-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane involves the reaction between 1,4-dioxane and 1,5-diaminopentane in the presence of a catalyst. The reaction proceeds through a cyclization process, resulting in the formation of the spirocyclic compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
4-(tetrahydro-2H-pyran-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, the compound has been evaluated for its antibacterial, antifungal, and anticancer activities. In materials science, it has been investigated for its ability to form self-assembled monolayers and thin films. In catalysis, it has been tested as a catalyst for various chemical reactions.
Propiedades
IUPAC Name |
4-(oxan-4-yl)-1,11-dioxa-4,8-diazaspiro[5.6]dodecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-5-16-6-2-12(1)15-4-8-18-13(10-15)9-14-3-7-17-11-13/h12,14H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWUYSLYIFBJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCOC3(C2)CNCCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5489348.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5489354.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5489360.png)
![3-(4-chlorophenyl)-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5489363.png)
![5-(3-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-3-isoxazolol](/img/structure/B5489368.png)

![2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]morpholine](/img/structure/B5489371.png)
![6-ethyl-2-methyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)quinoline](/img/structure/B5489378.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-3-azaspiro[5.5]undecan-9-amine](/img/structure/B5489383.png)
![6-({[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5489406.png)
![2-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5489417.png)
![[5-methyl-3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)isoxazol-4-yl]methanol](/img/structure/B5489420.png)